molecular formula C6H5N3O B14807391 Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one

Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B14807391
M. Wt: 135.12 g/mol
InChI Key: JPLXJVCQSORPGE-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidin-4-ol and 3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one are heterocyclic compounds that belong to the pyrimidine family. These compounds are characterized by a fused pyrrole and pyrimidine ring system, which imparts unique chemical properties and biological activities. They are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol .

Industrial Production Methods

Industrial production methods for these compounds often involve optimizing the reaction conditions to achieve high yields and purity. For example, the use of hydrochloric acid in water as a solvent has been shown to improve the yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to 91% .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. These compounds inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making these compounds effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its unique fused ring structure, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,5-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h2-3H,1H2,(H,8,9,10)

InChI Key

JPLXJVCQSORPGE-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C(=O)NC=N2

Origin of Product

United States

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